Home > Products > Screening Compounds P144321 > 2-amino-8-methyl-1H-quinazolin-4-one
2-amino-8-methyl-1H-quinazolin-4-one -

2-amino-8-methyl-1H-quinazolin-4-one

Catalog Number: EVT-8097759
CAS Number:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized from various precursors, including anthranilic acid derivatives. Its classification falls under heterocyclic compounds and quinazolines, which are known for their diverse pharmacological activities. The specific structural features of this compound contribute to its reactivity and potential therapeutic applications.

Synthesis Analysis

The synthesis of 2-amino-8-methyl-1H-quinazolin-4-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with anthranilic acid or its derivatives, which undergo acylation or amidation.
  2. Cyclization: A common method involves the cyclization of an anthranilic acid derivative with an appropriate carbonyl compound (e.g., aldehydes or ketones) under acidic conditions. For example, acetic anhydride can be used as a dehydrating agent to facilitate the cyclization process.
  3. Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 100 °C) for a specified duration, depending on the reactivity of the starting materials and desired yield.
  4. Workup: After completion of the reaction, the mixture is cooled, neutralized, and extracted to isolate the product.

Technical details such as reaction times, temperatures, and yields can vary based on the specific synthetic route employed. For instance, using microwave irradiation has been reported to enhance yields and reduce reaction times significantly .

Molecular Structure Analysis

The molecular structure of 2-amino-8-methyl-1H-quinazolin-4-one features:

  • Core Structure: A quinazoline ring system consisting of a benzene ring fused with a pyrimidine ring.
  • Functional Groups: An amino group at position 2 and a methyl group at position 8.

Structural Data

  • Molecular Formula: C9H8N4O
  • Molecular Weight: Approximately 188.19 g/mol
  • Key Bond Angles and Distances: The bond angles in the quinazoline ring typically range from 120° to 180°, reflecting sp² hybridization in aromatic systems.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present. For example, NMR spectra reveal characteristic shifts corresponding to the amino protons and aromatic protons .

Chemical Reactions Analysis

2-Amino-8-methyl-1H-quinazolin-4-one participates in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at different positions on the quinazoline ring.
  2. Cyclization Reactions: It can undergo further cyclization to form more complex heterocycles when reacted with electrophiles such as aldehydes or ketones.
  3. Condensation Reactions: This compound can also participate in condensation reactions with other amines or carbonyl compounds to form new derivatives.

The reactivity is influenced by the electronic properties imparted by the amino and methyl substituents on the quinazoline core .

Mechanism of Action

The mechanism of action for compounds like 2-amino-8-methyl-1H-quinazolin-4-one often involves:

  1. Interaction with Biological Targets: It may interact with enzymes or receptors relevant to various biological pathways.
  2. Inhibition of Pathogen Growth: In antimicrobial applications, it may inhibit bacterial growth through interference with nucleic acid synthesis or enzyme activity.
  3. Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Research continues to elucidate specific pathways and molecular targets for these activities .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 2-amino-8-methyl-1H-quinazolin-4-one include:

PropertyValue
Melting PointApproximately 248 °C
SolubilitySoluble in organic solvents
StabilityStable under normal conditions
pKaTypically around 7–9

These properties influence its behavior in biological systems and its suitability for various applications .

Applications

The applications of 2-amino-8-methyl-1H-quinazolin-4-one span several fields:

  1. Pharmaceutical Development: It is explored for its potential as an antimicrobial agent against resistant strains.
  2. Anticancer Research: Investigated for its ability to inhibit tumor growth in various cancer models.
  3. Chemical Synthesis: Used as a building block in organic synthesis for developing more complex molecules.

Research continues into optimizing its synthesis for improved yields and exploring new derivatives with enhanced biological activity .

Synthetic Methodologies and Design Strategies

Rational Design of Quinazolin-4-one Scaffolds for Multitarget Drug Development

The 2-amino-8-methyl-1H-quinazolin-4-one core represents a privileged scaffold in medicinal chemistry due to its intrinsic bioisosteric properties and capacity for multitarget engagement. This bicyclic heterocycle mimics purine structures, enabling interactions with diverse biological targets such as kinase ATP-binding sites, epigenetic regulators, and DNA repair enzymes. Rational design strategies leverage this versatility by optimizing substitutions at C2, N1, C6, and C8 positions to fine-tune selectivity profiles against cancer-relevant pathways. The 8-methyl group specifically enhances metabolic stability by sterically blocking oxidative metabolism, while the 2-amino group serves as a hydrogen bond donor-acceptor motif critical for target binding [1] [3].

Quinazolin-4-ones demonstrate exceptional adaptability in dual-target inhibitor development due to their planar aromatic structure that facilitates π-stacking interactions and their capacity for regioselective modifications. Computational analyses reveal that electron-donating substituents at C6/C7 positions increase electron density at N3, enhancing hydrogen bonding with catalytic residues in enzyme active sites. This electronic tunability underpins their application in addressing pharmacodynamic challenges in multitarget therapies, particularly in overcoming cancer drug resistance mechanisms mediated by target redundancy and compensatory pathway activation [5] [9].

Table 1: Key Quinazolin-4-one Derivatives Discussed

Compound NameCore StructurePrimary Targets
2-Amino-8-methyl-1H-quinazolin-4-oneBase scaffoldMultitarget platform
ALX-1712-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methyl-mGlu7 receptor
CUDC-101Quinazolinone-HDAC inhibitor conjugateEGFR/HDAC
VU6019278Quinazolinone-piperazine hybridmGlu7 negative modulator

Hybrid Molecular Architectures: Integration of HDAC and PI3K Pharmacophores

Strategic hybridization of the 2-amino-8-methyl-1H-quinazolin-4-one core with established pharmacophores yields dual-targeting agents with synergistic anticancer effects. The pharmacophoric blueprint incorporates: 1) The zinc-binding group (ZBG, e.g., hydroxamate or ortho-aminoanilide) for HDAC chelation; 2) The quinazolinone cap domain for surface recognition; and 3) An optimized linker bridging these components. In PI3K/HDAC hybrids, the quinazolinone moiety mimics ATP-competitive PI3K inhibitors, while the ZBG extends into the HDAC catalytic tunnel. Molecular modeling confirms that 8-methyl substitution minimizes steric clash in the HDAC rim region while enhancing hydrophobic contacts with PI3K's affinity pocket [1] [9].

Notable hybrid architectures include quinazolinone-hydroxamates where the 2-amino group anchors the linker to hydroxamic acid. Alternatively, 3-N-alkylation enables conjugation to ortho-aminoanilide ZBGs through carboxamide linkages. These constructs demonstrate 5-20-fold potency enhancements over parent drugs in solid tumor models, attributable to simultaneous disruption of oncogenic signaling (via PI3K inhibition) and epigenetic reprogramming (via HDAC blockade). The 8-methyl group contributes to improved cellular permeability by modulating logP values within the optimal 2-4 range [1] [5] [9].

Linker Optimization in Dual Inhibitor Constructs

Linker engineering critically determines the success of quinazolinone-based dual inhibitors by spatially orienting pharmacophores for simultaneous target engagement. Optimal linkers must balance: 1) Length (typically 10-16 atoms for HDAC hybrids); 2) Flexibility; 3) Metabolic stability; and 4) Electronic properties. Alkylene chains (C4-C8) provide conformational flexibility but increase vulnerability to oxidative metabolism. Incorporating rigid elements like phenyl or acetylene units enhances stability while restricting conformational freedom to bioactive rotamers [1] [2].

Table 2: Linker Optimization Strategies in Quinazolinone Hybrids

Linker TypeLength (Atoms)AdvantagesLimitations
Poly-methylene6-12Synthetic accessibility, flexibilityCYP450 susceptibility
Oligo-ethylene glycol8-14Improved solubility, reduced aggregationPotential immunogenicity
Aryl-based10-16Metabolic stability, rigidityIncreased molecular weight
Heterocyclic8-12Hydrogen bonding capacity, tunable polaritySynthetic complexity

Carbamate and amide linkages between quinazolinones and secondary pharmacophores demonstrate superior stability over ester connectors in hepatic microsome assays. For 2-amino-8-methyl-1H-quinazolin-4-one derivatives, coupling through the 2-amino group via carboxamide bonds preserves the hydrogen-bonding capacity of the quinazolinone core. Molecular dynamics simulations reveal that C8-methyl substitution necessitates shorter linkers (∼10 atoms) compared to unsubstituted analogs (∼14 atoms) to achieve equivalent HDAC binding, likely due to altered scaffold orientation in the active site [1] [3].

Regioselective Functionalization of the Quinazolinone Core

Regiocontrol in quinazolinone synthesis enables precise installation of pharmacophores at strategic positions. The 2-amino-8-methyl-1H-quinazolin-4-one scaffold presents distinct reactivity patterns: 1) N1 is weakly nucleophilic but amenable to alkylation under phase-transfer conditions; 2) C2-amino group participates in condensation and acylation reactions; 3) C6/C7 positions undergo electrophilic substitution (C7 > C6); and 4) C8-methyl group can be functionalized via radical bromination followed by coupling. Protecting group strategies are essential, with tert-butoxycarbonyl (Boc) effectively shielding the 2-amino group during C6/C7 functionalization [3] [4] [7].

Modern synthetic approaches leverage green chemistry principles, including:

  • Deep Eutectic Solvents (DES): Choline chloride-urea NADES enables C6-arylation via Suzuki coupling at 80°C without palladium ligands (yields: 78-92%)
  • Mechanochemistry: Solvent-free ball milling facilitates N1-alkylation with alkyl halides in 15-30 minutes (yields: 85-95%)
  • Microwave Assistance: C2-amide formation achieved in 10 minutes at 100°C versus 12 hours conventionally

Table 3: Regioselective Functionalization Strategies

PositionReaction TypeConditionsApplications
N1AlkylationK2CO3/DMF, 60°C or ball millingLinker attachment
C2-aminoAcylation/Schiff baseAcyl chlorides/aldehydes, NADESZBG conjugation
C6/C7Suzuki couplingPd(PPh3)4, ChCl-urea NADES, 80°CAryl/heteroaryl diversification
C8-methylRadical brominationNBS, AIBN, CCl4, refluxChain elongation functionality

Regioselectivity in electrophilic substitution follows C7 > C6 due to increased electron density at C7 position, as confirmed by DFT calculations. Halogenation at C6 requires blocking C7 with bulky silyl groups, enabling sequential functionalization. These methodologies facilitate the synthesis of libraries for structure-activity relationship studies, particularly in optimizing dual HDAC-PI3K inhibitors [3] [4] [7].

Stereochemical Considerations in Conjugated Quinazolinone Derivatives

The 2-amino-8-methyl-1H-quinazolin-4-one core exhibits planar chirality when embedded in atropisomeric systems, particularly in ortho-substituted biaryl conjugates. Computational models indicate that the 8-methyl group imposes a 15-20° dihedral angle in C6-aryl derivatives, creating a chiral axis with rotational barriers exceeding 25 kcal/mol. This property enables enantiomeric resolution of inhibitors targeting chiral binding pockets, such as histone deacetylases and metabotropic glutamate receptors [7] [8].

In ALX-171 derivatives (6-aryl-2-(2-chlorophenyl)quinazolin-4-ones), the 2-chlorophenyl moiety adopts axial chirality with (R)-configuration demonstrating 8-fold higher mGlu7 affinity than (S)-enantiomers. Stereospecificity arises from differential hydrogen bonding: the (R)-enantiomer positions the chloro substituent away from Thr178 in the mGlu7 allosteric pocket, enabling optimal hydrophobic contact with Leu237. Similarly, in HDAC1 inhibitors, (S)-configured linkers at N1 position enhance zinc chelation efficiency by 40% compared to (R)-counterparts due to reduced torsional strain [7] [8].

Synthetic control of stereochemistry employs:1) Chiral Auxiliaries: Evans oxazolidinones for α-amino linker synthesis2) Asymmetric Catalysis: Noyori hydrogenation for β-amino alcohol linkers3) Enzymatic Resolution: Lipase-mediated acetylation of racemic hydroxymethyl derivativesMaintaining stereochemical integrity requires avoiding harsh reaction conditions, as epimerization occurs above 120°C or under strong basic conditions. Absolute configuration analysis relies on X-ray crystallography of protein-ligand complexes and circular dichroism spectroscopy [7] [8].

Properties

Product Name

2-amino-8-methyl-1H-quinazolin-4-one

IUPAC Name

2-amino-8-methyl-1H-quinazolin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

NLLZAHIPYDRNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.